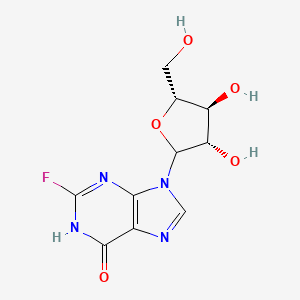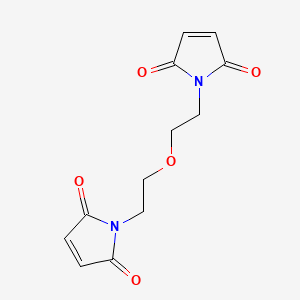
Desamino Glufosinate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desamino Glufosinate-d3 is a stable isotopic labeled analog of desamino glufosinate, which is a herbicide used to control weeds in various crops. The compound is characterized by its molecular formula C5H11O4P and a molecular weight of 166.11 g/mol . It is a white to pale beige solid that is slightly soluble in methanol and water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Glufosinate-d3 involves the incorporation of deuterium atoms into the desamino glufosinate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Desamino Glufosinate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Desamino Glufosinate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glufosinate residues in environmental samples.
Biology: Employed in studies investigating the biochemical pathways and mechanisms of action of herbicides.
Industry: Utilized in the agricultural industry for the development of more effective and environmentally friendly herbicides.
Mécanisme D'action
Desamino Glufosinate-d3 exerts its effects by inhibiting the enzyme glutamine synthetase, which is essential for nitrogen metabolism in plants . This inhibition leads to the accumulation of ammonia and disruption of amino acid synthesis, ultimately causing plant death. The compound’s action is light-dependent, with reactive oxygen species playing a crucial role in its herbicidal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glufosinate-ammonium: Another herbicide with a similar structure and mode of action.
N-Acetyl Glufosinate: A metabolite of glufosinate with similar properties.
Glufosinate-d3 hydrochloride: A deuterated analog used in similar applications.
Uniqueness
Desamino Glufosinate-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies.
Propriétés
Formule moléculaire |
C5H11O4P |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
Clé InChI |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |
SMILES canonique |
CP(=O)(CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)


![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)


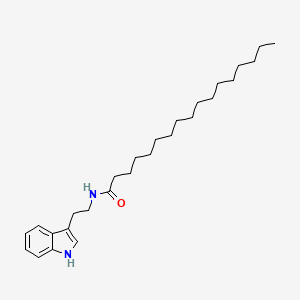
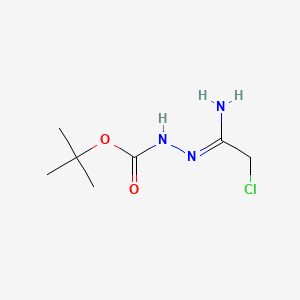

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
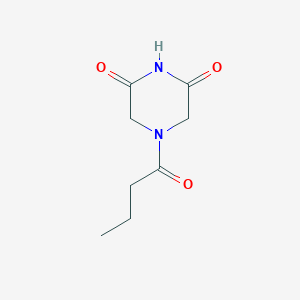
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
